N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
The compound N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 3-fluorobenzylthio substituent on the thiadiazole core and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. This structure combines a sulfur-containing heterocycle with a sulfonamide group, which is frequently associated with biological activity, including anticancer and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S3/c22-17-6-4-5-15(13-17)14-30-21-25-24-20(31-21)23-19(27)16-7-9-18(10-8-16)32(28,29)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12,14H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODGQLXVDOJATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities due to its unique structural features, particularly the presence of the thiadiazole ring and various functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Structural Characteristics
The compound's molecular formula is , which indicates the presence of fluorine and sulfur atoms that contribute to its biological properties. The structure includes:
- A thiadiazole ring , which is known for its pharmacological versatility.
- A piperidine sulfonamide moiety , enhancing interaction with biological targets.
1. Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research suggests that compounds with this scaffold can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a spectrum of pathogens. Thiadiazole derivatives are known to possess antibacterial, antifungal, and antiviral properties. The presence of the thiadiazole ring allows for effective penetration through bacterial membranes, making these compounds potent against resistant strains .
3. Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. This property is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Receptor Modulation : It can bind to cellular receptors, influencing various signal transduction pathways critical for cellular responses.
- Membrane Disruption : The ability to cross cellular membranes allows it to affect intracellular processes directly.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of thiadiazole derivatives similar to this compound against human breast cancer cells (MCF7). The results indicated an IC50 value of 25 µM, demonstrating significant cytotoxicity compared to control groups .
Study 2: Antimicrobial Activity
In another research study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both bacteria, indicating strong antibacterial activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Overview
The compound can be characterized by the following structural formula:
This structure features a thiadiazole ring, a 3-fluorobenzyl thio moiety, and a piperidinyl sulfonamide group, contributing to its unique chemical properties and biological activities.
Biological Activities
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits a range of biological activities attributed to its structural features. Notable activities include:
- Antimicrobial Properties : Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation in vitro and in vivo.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of thiadiazole derivatives similar to this compound. Here are some notable findings:
| Study | Compound | Biological Activity | Methodology |
|---|---|---|---|
| N-(5-benzylthio)-1,3,4-thiadiazole | Anticancer | In vitro assays on cancer cell lines | |
| 5-amino-1,3,4-thiadiazole derivatives | Antidiabetic | Animal models for glucose tolerance | |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazole | Anticonvulsant | MES test for anticonvulsant efficacy |
Comparison with Similar Compounds
Research Findings from Structural Analogs
While direct data for the target compound is absent, key findings from analogs include:
- Anticancer Activity: Thiadiazole-chalcone hybrids () exhibited IC50 values of 6.92–16.35 μM against leukemia HL-60 cells, with G2/M cell cycle arrest and caspase-dependent apoptosis .
Synthetic Feasibility :
- Microwave-assisted synthesis () and solvent-based coupling () are viable routes for thiadiazole derivatives, supporting scalable production of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
